

Chemical and physical properties of Esmolol Hydrochloride for research

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An In-depth Technical Guide to the Chemical and Physical Properties of **Esmolol Hydrochloride** for Research Professionals

Introduction

Esmolol Hydrochloride (HCl) is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Classified as a Class II antiarrhythmic agent, it is utilized clinically for the rapid control of ventricular rate in patients with supraventricular tachyarrhythmias and for managing tachycardia and hypertension in perioperative and other critical care settings.[3][4] Its therapeutic appeal stems from a rapid onset of action and a very short duration, which is a direct consequence of its unique metabolic pathway.[1][5]

Esmolol HCl's structure features an ester linkage, making it susceptible to rapid hydrolysis by esterases in the cytosol of red blood cells.[5][6] This metabolic route results in a short elimination half-life of approximately 9 minutes, allowing for precise dose titration and rapid reversal of its effects upon discontinuation.[1][4] This whitepaper provides a comprehensive overview of the essential chemical and physical properties of **Esmolol Hydrochloride**, detailed experimental protocols for its analysis, and visual representations of its mechanism of action and metabolic pathways to support research and development activities.

Chemical and Structural Properties

Esmolol Hydrochloride is the hydrochloride salt of esmolol.[7] It is a white to off-white crystalline powder.[1][8]



Identifier	Value	Source
IUPAC Name	methyl 3-[4-[2-hydroxy-3- (propan-2- ylamino)propoxy]phenyl]propa noate;hydrochloride	[7][9]
CAS Number	81161-17-3	[1][10]
Molecular Formula	C16H26CINO4	[7][8]
Molecular Weight	331.83 g/mol	[10][11]
SMILES	CC(C)NCC(COC1=CC=C(C=C 1)CCC(=O)OC)O.Cl	[7]
InChlKey	GEKNCWBANDDJJL- UHFFFAOYSA-N	[7][10]

Physical and Physicochemical Properties

The physicochemical profile of Esmolol HCl is critical to its formulation, stability, and pharmacokinetic behavior. It is a relatively hydrophilic compound.[1]



Property	Value	Source
Appearance	White to off-white crystalline powder	[7][8]
Melting Point	85-92 °C	[7][9][12]
рКа	9.5 - 9.67 (Strongest Basic)	[6][7]
Solubility	- Very soluble in water- Freely soluble in alcohol- Soluble in DMSO (~25 mg/mL)- Soluble in Ethanol (~25 mg/mL)- Soluble in PBS (pH 7.2) (~10 mg/mL)	[1][8][9][13]
Partition Coefficient (Log P)	0.42 (octanol/water at pH 7.0)	[1]
Polymorphism	At least three solvent-free polymorphic forms (A, B, C) have been identified.	[14][15]

Spectral Data

Spectroscopic analysis is fundamental for the identification and quantification of Esmolol HCl.

Technique	Data	Source
UV/Vis (λmax)	224, 276, 283 nm	[13]
Infrared (IR)	Conforms to standard	[12]
¹ H NMR & ¹³ C NMR	Spectra available for structural confirmation	[16][17]
Mass Spectrometry	Molecular ion consistent with structure	[18]

Pharmacology and Mechanism of Action

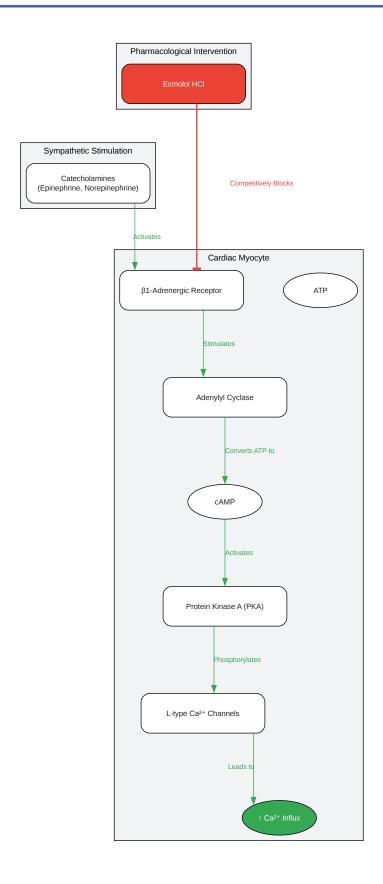


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Esmolol is a cardioselective beta-1 adrenergic receptor antagonist.[19][20] It competitively blocks the beta-1 receptors located predominantly in cardiac muscle.[7][21] This action inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction (negative dromotropy).[19][22] At therapeutic doses, it lacks intrinsic sympathomimetic or membrane-stabilizing activity.[4][6] At higher concentrations, it can also begin to block beta-2 receptors in bronchial and vascular smooth muscle.[7][21]





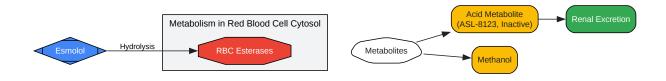
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Caption: Signaling pathway of Esmolol HCl at the β 1-adrenergic receptor.



Pharmacokinetics and Metabolism

Esmolol HCl is administered intravenously and exhibits a rapid distribution half-life of about 2 minutes and an elimination half-life of approximately 9 minutes.[1][6] It is about 55% bound to plasma proteins.[6][23] Its rapid clearance (around 20 L/kg/hr) is primarily due to metabolism by esterases located in the cytosol of red blood cells, which hydrolyze the ester linkage.[1][5] This process is independent of liver or kidney function for the parent drug.[23] The metabolism yields an inactive acidic metabolite and methanol.[5][6] This acid metabolite has a much longer half-life (~3.7 hours) and is cleared by the kidneys.[6]



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Caption: Metabolic pathway of Esmolol via red blood cell esterases.

Experimental Protocols

Accurate determination of Esmolol HCl in bulk form and pharmaceutical preparations is crucial for quality control and research. Below are summaries of established analytical methods.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for resolving Esmolol HCl from its impurities and degradation products.[24][25]

- Objective: To quantify Esmolol Hydrochloride and separate it from process-related impurities and degradation products.
- Instrumentation: A standard HPLC system with a UV absorbance detector. [24]
- Column: Reverse-phase C18 (e.g., 250 mm × 4.6 mm, 5μm) or a microparticulate cyanobonded silica-packed column.[24][25]

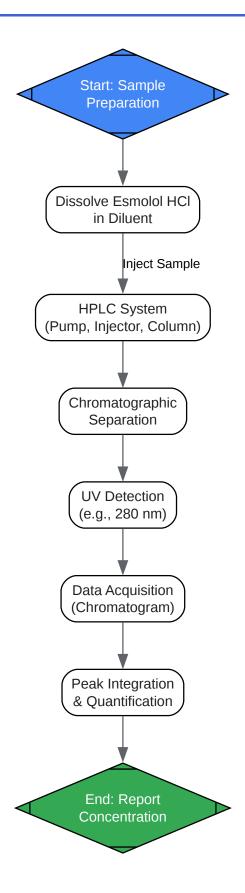
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- Mobile Phase: A mixture of acetonitrile and an aqueous buffer. An example is Acetonitrile, methanol, and a potassium dihydrogen phosphate buffer.[25][26] A specific published mobile phase consists of acetonitrile-0.005 M sodium acetate-acetic acid (15:84:1).[24]
- Flow Rate: Typically 1.0 to 2.0 mL/min.[24]
- Column Temperature: Maintained at a constant temperature, for instance, 30°C.[25]
- Detection: UV detection at a wavelength of 221 nm or 280 nm.[24][25]
- Internal Standard (optional but recommended): 2-p-chlorophenyl-2-methylpropanol has been used.[24]
- Procedure:
 - Prepare standard solutions of Esmolol HCl and any known impurities at various concentrations in the mobile phase or a suitable diluent (e.g., water:acetonitrile 50:50).[16]
 - Prepare the sample solution by accurately weighing and dissolving the Esmolol HCl substance in the same diluent to a known concentration (e.g., 200 μg/mL).[26]
 - Inject the standard solutions to establish a calibration curve and verify system suitability parameters (e.g., tailing factor, resolution, theoretical plates).
 - Inject the sample solution.
 - Calculate the concentration of Esmolol HCl in the sample by comparing its peak area to the calibration curve.[26]





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Caption: General experimental workflow for HPLC analysis of Esmolol HCl.



UV-Visible Spectrophotometry

Spectrophotometric methods, often involving charge-transfer complex formation, provide a simpler and more rapid alternative for quantification, though they may be less specific than HPLC.[27][28]

- Objective: To determine the concentration of Esmolol HCl in a sample.
- Principle: Esmolol HCl, as an n-electron donor, can form colored charge-transfer complexes with various π-acceptor reagents. The intensity of the color, measured by absorbance, is proportional to the drug concentration.[27]
- Instrumentation: A UV-Visible spectrophotometer with matched 10 mm quartz cells.[27]
- Reagents: Acidic dyes such as Bromothymol Blue (BTB), Bromophenol Blue (BPB), or other reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[27][28]
- Procedure (Example using BTB):
 - Prepare a standard stock solution of Esmolol HCl in distilled water.
 - Create a series of calibration standards by transferring varying aliquots of the stock solution into separating funnels.
 - Add a sodium acetate-hydrochloric acid buffer to adjust the pH to the optimal range for complex formation (e.g., pH 2.8 for BTB).[28]
 - Add a fixed volume of the BTB dye solution to each funnel and mix.
 - Extract the formed yellow ion-pair complex into a fixed volume of chloroform by shaking.
 - Allow the layers to separate and collect the organic (chloroform) layer.
 - Measure the absorbance of the organic layer at the wavelength of maximum absorbance
 (λmax = 415 nm for the BTB complex) against a reagent blank.[28]
 - Construct a calibration curve of absorbance versus concentration and determine the concentration of the unknown sample using its absorbance.



Conclusion

Esmolol Hydrochloride possesses a distinct set of chemical and physical properties that are intrinsically linked to its unique pharmacokinetic profile as an ultra-short-acting beta-blocker. Its high water solubility, specific pKa, and, most importantly, the ester moiety susceptible to rapid enzymatic hydrolysis, are key characteristics for researchers in drug formulation, analytical development, and pharmacology. The provided data tables, mechanistic diagrams, and detailed experimental protocols offer a foundational guide for professionals engaged in the study and application of this important cardiovascular drug.

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